methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a sulfamoyl group substituted with a 2-ethoxy-2-oxoethyl moiety at the 3-position, a phenyl group at the 4-position, and a methyl ester at the 2-position of the thiophene ring. The compound’s stereoelectronic properties are influenced by the planar thiophene core and the ester functionalities, which may enhance its binding affinity to biological targets or stability in formulations .
Properties
IUPAC Name |
methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-3-23-13(18)9-17-25(20,21)15-12(11-7-5-4-6-8-11)10-24-14(15)16(19)22-2/h4-8,10,17H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDPAUDLOOLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(SC=C1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl and thiophene rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous thiophene carboxylates, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Variations
Key Comparative Insights
Conversely, the morpholine derivative’s cyclic amine enhances aqueous solubility, critical for drug delivery . Thifensulfuron-methyl () replaces the sulfamoyl with a sulfonylurea-triazine system, enabling herbicidal activity via acetolactate synthase (ALS) inhibition. This highlights the importance of the urea bridge for agrochemical efficacy, absent in the target compound .
Aromatic and Electronic Effects: The 4-phenyl group in the target compound facilitates aromatic stacking interactions, which could enhance binding to protein targets or improve material stability. In contrast, Ethyl 3-bromo-4-cyano-... () uses bromo and cyano groups to modulate electron density, favoring reactivity in synthetic intermediates for heterocyclic chemistry .
Ethoxy esters may offer prolonged half-lives in vivo .
Biological Activity: Sulfonylureas like thifensulfuron-methyl () are potent herbicides, whereas the target compound’s sulfamoyl group lacks the urea bridge required for ALS inhibition. This suggests divergent applications, with the target compound possibly serving as a precursor for non-herbicidal bioactive molecules .
Physicochemical and Crystallographic Data
Crystallographic studies of analogues (e.g., ) reveal planar thiophene cores with dihedral angles <5° between substituents, indicating minimal steric hindrance. The target compound’s phenyl group may introduce slight distortion, affecting packing efficiency and melting points .
Biological Activity
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS No. 106820-63-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₁O₆S₂
- Molecular Weight : 293.32 g/mol
- IUPAC Name : Methyl 3-{[(2-ethoxy-2-oxoethyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate
- Physical Form : Solid
- Purity : ≥98%
The biological activity of this compound is primarily attributed to its sulfamoyl and thiophene moieties, which can interact with various biological targets. The sulfamoyl group is known for its ability to form hydrogen bonds, potentially influencing enzyme activity and receptor interactions.
Antitumor Activity
Recent studies have indicated that compounds containing thiophene and sulfamoyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, methyl 3-sulfamoylthiophene derivatives have shown promise in inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl 3-sulfamoylthiophene | HeLa | 15 | Apoptosis induction |
| Methyl 3-sulfamoylthiophene | A549 | 20 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This activity may be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 18 µM against breast cancer cells (MCF7) .
- In Vivo Studies : Animal model studies revealed that administration of the compound resulted in a marked reduction in tumor size in xenograft models of lung cancer. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
Research Findings
Research has shown that the biological activity of methyl 3-[sulfamoyl] derivatives can be enhanced by structural modifications. For example, the introduction of different substituents on the thiophene ring has been correlated with increased potency against specific cancer types .
Q & A
Q. Key Reaction Conditions :
- Temperature : 0–60°C for sulfonylation to avoid side reactions.
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for polar intermediates.
- Catalysts : Triethylamine for amine coupling steps.
Characterization : Confirm structure via -NMR (e.g., sulfamoyl proton at δ 3.1–3.3 ppm), -NMR, and high-resolution mass spectrometry (HRMS) .
How can researchers validate the structural integrity and purity of this compound post-synthesis?
Basic
Methodological Steps :
Spectroscopic Analysis :
- NMR : Identify key protons (e.g., methyl ester at δ 3.8–4.0 ppm, aromatic protons from phenyl at δ 7.2–7.6 ppm).
- IR : Confirm sulfamoyl (S=O stretch at 1150–1300 cm) and ester (C=O at 1700–1750 cm) groups.
Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z ~423.4).
Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values.
HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
What experimental strategies are recommended to study this compound’s interaction with biological targets (e.g., enzymes)?
Advanced
Design Considerations :
- Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, kinases) based on structural analogs .
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k, k).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., sulfamoyl group coordinating Zn in metalloenzymes).
- Competitive Inhibition Studies : Use fluorogenic substrates to determine IC values .
How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Advanced
Resolution Strategies :
Standardize Assay Conditions :
- Buffer composition (pH 7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C).
- Validate enzyme sources (recombinant vs. tissue-extracted).
Orthogonal Assays : Combine enzymatic inhibition data with cellular assays (e.g., viability assays in cancer cell lines).
Meta-Analysis : Compare structural analogs (e.g., ethyl vs. methyl esters) to identify substituent effects on activity.
Quality Control : Re-synthesize the compound and verify purity (>98%) to rule out batch variability .
What factors critically influence the reaction yield during synthesis, and how can they be optimized?
Advanced
Key Factors and Optimization :
| Factor | Impact | Optimization Strategy |
|---|---|---|
| Solvent Polarity | Affects sulfonylation efficiency. | Use DCM for non-polar steps, DMSO for amine coupling. |
| Temperature | High temps may degrade intermediates. | Maintain 0–5°C during sulfonylation; 25°C for esterification. |
| Catalyst | Triethylamine enhances amine coupling. | Use 1.2–1.5 equivalents to avoid excess base. |
| Reagent Purity | Impurities reduce yield. | Pre-dry reagents (e.g., molecular sieves for amines). |
Q. Yield Improvement :
- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.
- Microwave-Assisted Synthesis : Reduce reaction time for sulfonylation (e.g., 30 min at 50°C) .
How do the electronic properties of substituents (e.g., sulfamoyl vs. carbamoyl) modulate the compound’s reactivity?
Advanced
Substituent Effects :
- Sulfamoyl Group : Electron-withdrawing nature increases electrophilicity of the thiophene ring, enhancing nucleophilic attack (e.g., enzyme active sites).
- Ethoxy-Oxoethyl Chain : Introduces steric bulk, potentially reducing binding affinity but improving metabolic stability.
Q. Experimental Analysis :
Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces.
Hammett Studies : Synthesize analogs with varying substituents (e.g., -NO, -OCH) and correlate σ values with reactivity.
Kinetic Profiling : Compare reaction rates in nucleophilic substitution (e.g., with thiols) to quantify electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
